molecular formula C17H21N3O4S B2777142 N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide CAS No. 2034514-62-8

N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide

Cat. No.: B2777142
CAS No.: 2034514-62-8
M. Wt: 363.43
InChI Key: RAXIQBXFMKUATA-UHFFFAOYSA-N
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Description

N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide is a complex organic compound that features furan rings and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide typically involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction . The reaction conditions are optimized for time, solvent, and substrate amounts to achieve high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The furan rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include furanones, dihydrofuran derivatives, and substituted furan compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(Furan-2-ylmethyl)furan-2-carboxamide
  • Furan-2-ylmethyl furan-2-carboxylate
  • N,N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide

Uniqueness

N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide is unique due to the presence of both furan rings and a thiomorpholine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c21-16(18-10-14-2-1-6-24-14)17(22)19-11-15(13-3-7-23-12-13)20-4-8-25-9-5-20/h1-3,6-7,12,15H,4-5,8-11H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXIQBXFMKUATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C(=O)NCC2=CC=CO2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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